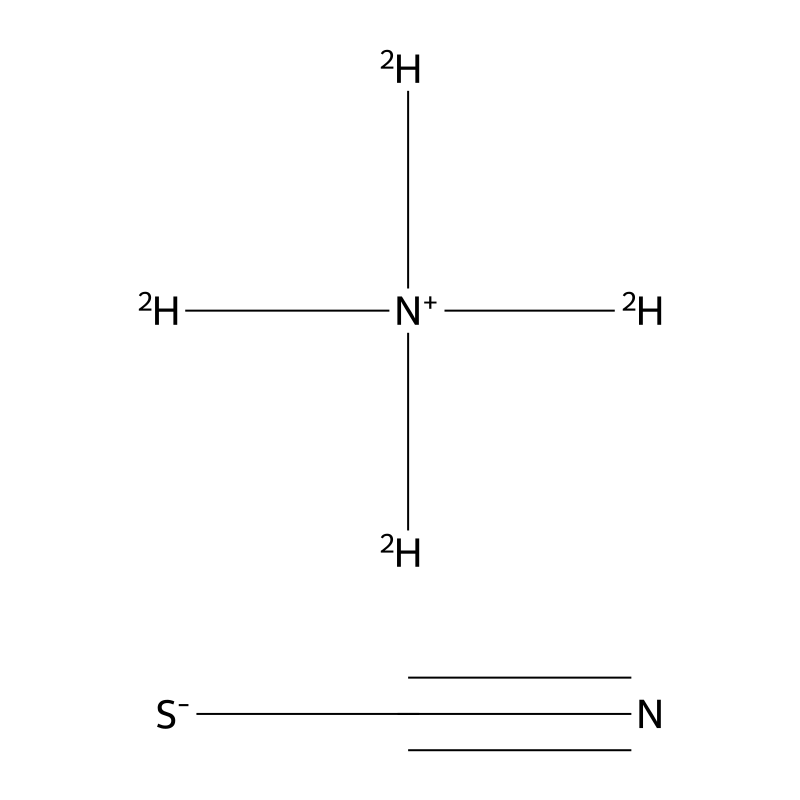Ammonium-d4 thiocyanate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Isotope Labeling for NMR Spectroscopy:
The primary function of Ammonium-d4 thiocyanate lies in its application as an internal standard for Nuclear Magnetic Resonance (NMR) spectroscopy []. The "d4" in its name signifies that all four hydrogen atoms in the ammonium group (NH4+) are replaced with deuterium (²H), a stable isotope of hydrogen. This substitution offers several advantages:
- Reduced Signal Interference: Protons in most biological molecules naturally present in a sample can interfere with the desired NMR signals. Replacing the hydrogens with deuterium "locks" their signal, preventing overlap with the signals of interest [].
- Improved Signal Resolution: By eliminating background noise from protons, Ammonium-d4 thiocyanate enhances the resolution of the target molecule's NMR spectrum, allowing for a more detailed analysis of its structure and chemical environment [].
Characterization of Ammonium Thiocyanate:
Ammonium-d4 thiocyanate serves as a reference compound for studying and characterizing its non-deuterated counterpart, Ammonium thiocyanate (NH4SCN) []. Due to the identical chemical structure except for the isotopic substitution, the NMR spectra of both compounds exhibit similar peaks, with those of Ammonium-d4 thiocyanate being slightly shifted due to the mass difference. This allows researchers to precisely identify and assign peaks in the spectrum of Ammonium thiocyanate, aiding in its structural and functional characterization.
Ammonium-d4 thiocyanate is a deuterated derivative of ammonium thiocyanate, characterized by the molecular formula and a molecular weight of approximately 80.15 g/mol. In this compound, the hydrogen atoms in the ammonium ion are replaced with deuterium, which is a stable isotope of hydrogen. This substitution alters the physical and chemical properties of the compound, making it particularly useful in various scientific applications, including nuclear magnetic resonance spectroscopy and isotopic labeling studies .
- Decomposition Reactions: When heated, ammonium-d4 thiocyanate can decompose to produce ammonia gas and thiocyanic acid.
- Complexation Reactions: It can form complexes with transition metals, which are often studied for their catalytic properties.
- Hydrolysis: In aqueous solutions, it can hydrolyze to form ammonium ions and thiocyanate ions, similar to its non-deuterated counterpart.
The presence of deuterium can influence reaction kinetics and mechanisms, making it a valuable tool in mechanistic studies .
Ammonium-d4 thiocyanate can be synthesized through several methods:
- Deuteration of Ammonium Thiocyanate: This method involves the exchange of hydrogen atoms with deuterium in ammonium thiocyanate using deuterated solvents or gases.
- Chemical Synthesis from Precursors: It can be synthesized from the reaction of deuterated ammonia with carbon disulfide followed by reaction with sodium thiocyanate.
- Isotopic Exchange Reactions: Utilizing heavy water (D₂O) or other deuterated reagents can facilitate the incorporation of deuterium into the ammonium ion .
Ammonium-d4 thiocyanate has several applications across various fields:
- Nuclear Magnetic Resonance Spectroscopy: It serves as a valuable solvent or reagent for studies involving isotopic labeling.
- Biochemical Research: Used in proteomics and metabolic studies to trace pathways and interactions involving nitrogen and sulfur.
- Analytical Chemistry: Employed in methods requiring isotopic differentiation for quantification and analysis .
Interaction studies involving ammonium-d4 thiocyanate primarily focus on its behavior in biochemical systems. The compound's unique isotopic signature allows researchers to track its interactions with enzymes, proteins, and other biomolecules using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. These studies help elucidate metabolic pathways and the role of thiocyanates in biological processes .
Several compounds share similarities with ammonium-d4 thiocyanate, particularly those containing thiocyanate or ammonium groups. Here are some notable comparisons:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| Ammonium Thiocyanate | Non-deuterated form; commonly used in labs. | |
| Potassium Thiocyanate | More soluble; used in analytical chemistry. | |
| Sodium Thiocyanate | Similar applications but different solubility. | |
| Deuterated Ammonium Thiocyanate | Similar to ammonium-d4 thiocyanate but less stable. |
Ammonium-d4 thiocyanate is unique due to its deuteration, which provides distinct advantages in tracking and analyzing
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






